2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide is a synthetic organic compound characterized by the presence of a chloro group, a cyclopropyl group, a hydroxypropyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, cyclopropylamine, and 6-fluorobenzamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution of the chloro group with an amine may result in an amide derivative.
Scientific Research Applications
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide: Contains a methylsulfanyl group instead of a chloro group, leading to different chemical properties.
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide: Features a sulfonamide group, which may influence its solubility and reactivity.
Uniqueness
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. These substituents may enhance its stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-13(18,8-5-6-8)7-16-12(17)11-9(14)3-2-4-10(11)15/h2-4,8,18H,5-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYWCUDYAVJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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